molecular formula C13H8Cl2FN3OS B1659341 N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea CAS No. 646456-16-8

N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B1659341
CAS No.: 646456-16-8
M. Wt: 344.2 g/mol
InChI Key: LVPFGCQFHVOGJE-UHFFFAOYSA-N
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Description

N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea: is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2,6-dichloroisonicotinoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorobenzoyl)-N’-(4-fluorophenyl)thiourea
  • N-(2,6-dichloroisonicotinoyl)-N’-(4-chlorophenyl)thiourea
  • N-(2,6-dichloroisonicotinoyl)-N’-(4-methylphenyl)thiourea

Uniqueness

N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea stands out due to its unique combination of halogenated and fluorinated aromatic rings, which can enhance its biological activity and specificity. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-dichloro-N-[(4-fluorophenyl)carbamothioyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FN3OS/c14-10-5-7(6-11(15)18-10)12(20)19-13(21)17-9-3-1-8(16)2-4-9/h1-6H,(H2,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFGCQFHVOGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC(=NC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381447
Record name N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646456-16-8
Record name N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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